molecular formula C17H18N2O3S B13367827 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole

1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole

Cat. No.: B13367827
M. Wt: 330.4 g/mol
InChI Key: TVDIYMGOUMMFCM-UHFFFAOYSA-N
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Description

1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole is an organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

The synthesis of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzimidazole core can also interact with nucleic acids, proteins, and other biomolecules, affecting various cellular pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine: Similar in structure but with a piperidine ring instead of a benzimidazole core.

    1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine: Features a piperazine ring, offering different biological activities.

    2-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole: Contains an imidazole ring, which may result in different chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the benzimidazole core, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C17H18N2O3S/c1-4-22-16-10-17(13(3)9-12(16)2)23(20,21)19-11-18-14-7-5-6-8-15(14)19/h5-11H,4H2,1-3H3

InChI Key

TVDIYMGOUMMFCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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